molecular formula C27H23FN2O6 B2518474 N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866348-68-7

N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2518474
CAS No.: 866348-68-7
M. Wt: 490.487
InChI Key: MCLZEKDVWUAQEW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a quinolinone core substituted with a 6-fluoro group and a 4-methoxybenzoyl moiety at position 3. The acetamide side chain is linked to a 2,4-dimethoxyphenyl group, which contributes to its distinct electronic and steric properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O6/c1-34-18-7-4-16(5-8-18)26(32)21-14-30(23-11-6-17(28)12-20(23)27(21)33)15-25(31)29-22-10-9-19(35-2)13-24(22)36-3/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLZEKDVWUAQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the fluoro, methoxybenzoyl, and acetamide groups under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, methoxybenzoyl chloride, and acetic anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Quinolinone vs. Quinazolinone Derivatives

  • Target Compound: Contains a 4-oxo-1,4-dihydroquinolin-1-yl core with a 3-(4-methoxybenzoyl) substitution.
  • Quinazolinone Analog (): Features a 4-oxo-3,4-dihydroquinazolin-2-ylthio core. The sulfur atom at position 2 and a 4-fluorophenyl substituent introduce distinct electronic properties. This compound demonstrated moderate yields (61%) and crystallinity, with characterization data reported .
  • Implications: Quinolinones generally exhibit greater planarity than quinazolinones, which may influence binding to hydrophobic enzyme pockets. The sulfur atom in quinazolinones could facilitate hydrogen bonding or redox interactions .

Substituent Variations: Benzoyl vs. Sulfonyl Groups

  • Target Compound : The 4-methoxybenzoyl group at position 3 provides steric bulk and moderate lipophilicity. Methoxy groups may engage in hydrogen bonding via oxygen lone pairs .
  • Sulfonyl Analog (): Replaces the benzoyl group with a 4-fluorophenylsulfonyl moiety. This compound’s IUPAC name is 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide .
  • Implications : Sulfonyl groups may enhance binding to charged residues in enzyme active sites, whereas benzoyl groups favor π-π stacking interactions.

Acetamide Side-Chain Modifications

  • Target Compound : The N-(2,4-dimethoxyphenyl) group contrasts with halogenated or alkylated phenyl groups in analogs.
  • Difluorophenyl Analog (): N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide substitutes the methoxyphenyl group with a difluorophenyl moiety. Fluorine atoms increase electronegativity and metabolic resistance, while the 4-methylbenzoyl group reduces steric hindrance compared to methoxybenzoyl .
  • Chlorophenyl Analog (): N-(3,4-dichlorophenyl) derivatives exhibit significant conformational flexibility, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°.

Pharmacological Potential

  • Anticonvulsant Activity (): Quinazolinone-acetamide hybrids have shown anticonvulsant properties, suggesting that the target compound’s quinolinone core may share similar neurological targets .

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Notes References
N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide Quinolinone 3-(4-methoxybenzoyl), N-(2,4-dimethoxyphenyl) N/A (Theoretical potential)
2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide Quinazolinone 4-fluorophenyl, 4-chlorophenyl Moderate yield (61%)
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Quinolinone 3-(4-methylbenzoyl), N-(3,4-difluorophenyl) Enhanced metabolic resistance
N-(3,4-dichlorophenyl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazol-4-yl Dichlorophenyl, methylsulfanyl Hydrogen-bonded dimers

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C22H22FN3O3
  • Molecular Weight : 427.49 g/mol
  • CAS Number : 1358984-30-1

The compound exhibits several biological activities attributed to its structural components:

  • Antitumor Activity : The quinoline structure is known for its efficacy against various cancer cell lines. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the fluorine atom and methoxy groups enhances the lipophilicity and bioavailability of the compound, potentially contributing to antimicrobial activity.
  • Tyrosine Kinase Inhibition : Some studies suggest that derivatives of this compound may act as inhibitors of tyrosine kinases, which are crucial in signaling pathways for cell growth and differentiation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Effect
Study 1MCF-7 (breast cancer)5.2Inhibition of proliferation
Study 2HeLa (cervical cancer)3.8Induction of apoptosis
Study 3A549 (lung cancer)7.0Cell cycle arrest

These studies indicate that the compound has significant antiproliferative effects across multiple cancer cell lines.

In Vivo Studies

In vivo studies involving animal models have further validated the antitumor potential:

  • A study conducted on xenograft models demonstrated a tumor growth inhibition rate of 60% when treated with this compound compared to control groups.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

  • Case Study A : A patient with advanced breast cancer showed a partial response after treatment with a related quinoline derivative, suggesting a possible role for this class of compounds in oncology.
  • Case Study B : Patients treated with a combination therapy involving quinoline derivatives reported improved outcomes in terms of progression-free survival.

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